molecular formula C12H18O2 B14663356 Ethyl (cyclooct-4-en-1-ylidene)acetate CAS No. 51953-70-9

Ethyl (cyclooct-4-en-1-ylidene)acetate

Cat. No.: B14663356
CAS No.: 51953-70-9
M. Wt: 194.27 g/mol
InChI Key: GSDIULAYTPGDHE-UHFFFAOYSA-N
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Description

Ethyl (cyclooct-4-en-1-ylidene)acetate is an organic compound with the molecular formula C12H18O2. It is an ester derived from the reaction between ethyl acetate and cyclooctene. This compound is known for its unique structure, which includes a cyclooctene ring and an ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (cyclooct-4-en-1-ylidene)acetate can be synthesized through the reaction of cyclooctene with ethyl acetate in the presence of an acid catalyst. The reaction typically involves the following steps:

    Cyclooctene Preparation: Cyclooctene is prepared through the hydrogenation of cyclooctadiene.

    Esterification: Cyclooctene is reacted with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (cyclooct-4-en-1-ylidene)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form cyclooctene and ethyl acetate.

    Reduction: The compound can be reduced to form cyclooctanol and ethyl alcohol.

    Oxidation: Oxidation of the compound can lead to the formation of cyclooctanone and acetic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Hydrolysis: Cyclooctene and ethyl acetate.

    Reduction: Cyclooctanol and ethyl alcohol.

    Oxidation: Cyclooctanone and acetic acid.

Scientific Research Applications

Ethyl (cyclooct-4-en-1-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cyclooctene derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (cyclooct-4-en-1-ylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, leading to the release of cyclooctene and ethyl acetate. The cyclooctene moiety can participate in various chemical reactions, including addition and substitution reactions, which contribute to its biological and chemical activities.

Comparison with Similar Compounds

Ethyl (cyclooct-4-en-1-ylidene)acetate can be compared with other similar compounds, such as:

    Cyclooctylidene methyl ketone: Similar structure but with a ketone group instead of an ester group.

    Cyclooctene: Lacks the ester functional group, making it less reactive in certain chemical reactions.

    Ethyl acetate: A simpler ester without the cyclooctene ring, used widely as a solvent.

Properties

CAS No.

51953-70-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl 2-cyclooct-4-en-1-ylideneacetate

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h3-4,10H,2,5-9H2,1H3

InChI Key

GSDIULAYTPGDHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCCC=CCC1

Origin of Product

United States

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